REACTION_SMILES
|
[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH2:1]1[CH:2]([n:9]2[n:10][cH:11][c:12]([I:15])[c:13]2[CH3:14])[CH2:3][C:4]12[O:5][CH2:6][CH2:7][O:8]2.[CH3:26][O:27][B:28]1[O:29][C:30]([CH3:35])([CH3:36])[C:31]([CH3:33])([CH3:34])[O:32]1.[CH:22]([Mg+:23])([CH3:24])[CH3:25].[Cl-:21].[Cl-:37].[NH4+:38]>>[CH2:1]1[CH:2]([n:9]2[n:10][cH:11][c:12]([B:28]3[O:29][C:30]([CH3:35])([CH3:36])[C:31]([CH3:33])([CH3:34])[O:32]3)[c:13]2[CH3:14])[CH2:3][C:4]12[O:5][CH2:6][CH2:7][O:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Cc1c(I)cnn1C1CC2(C1)OCCO2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(I)cnn1C1CC2(C1)OCCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COB1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(B2OC(C)(C)C(C)(C)O2)cnn1C1CC2(C1)OCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |